tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H26N2O4 It is known for its unique structural features, which include a piperidine ring substituted with a nitrobenzyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine. The reaction proceeds through a series of steps, including condensation, reduction, and protection, to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield tert-Butyl 1-(3-aminobenzyl)piperidin-4-ylcarbamate.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of novel therapeutics.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate
- tert-Butyl 3-(4-nitrophenyl)piperidine-1-carboxylate
- tert-Butyl piperidin-4-ylcarbamate
Comparison: tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate is unique due to the position of the nitro group on the benzyl ring. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl N-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-7-9-19(10-8-14)12-13-5-4-6-15(11-13)20(22)23/h4-6,11,14H,7-10,12H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPJULZEPRQBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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